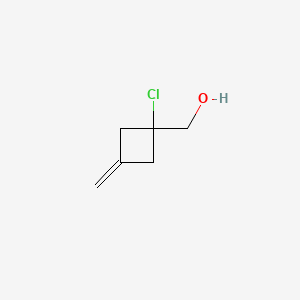
(1-Chloro-3-methylidenecyclobutyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloro-3-methylidenecyclobutyl)methanol is an organic compound characterized by a cyclobutane ring substituted with a chlorine atom and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-3-methylidenecyclobutyl)methanol typically involves the chlorination of 3-methylidenecyclobutanone followed by reduction. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride, followed by reduction using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for chlorination and reduction can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-3-methylidenecyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require basic conditions and nucleophiles such as sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of 3-methylidenecyclobutanone.
Reduction: Formation of 1-chloro-3-methylcyclobutane.
Substitution: Formation of various substituted cyclobutylmethanols depending on the nucleophile used.
Scientific Research Applications
(1-Chloro-3-methylidenecyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Chloro-3-methylidenecyclobutyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may undergo nucleophilic substitution or oxidation-reduction reactions, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-3-methylcyclobutane
- 1-Chloro-3,3-dimethylcyclobutane
- 1-Chloro-3-methylbutane
Uniqueness
(1-Chloro-3-methylidenecyclobutyl)methanol is unique due to the presence of both a chlorine atom and a methanol group on a cyclobutane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C6H9ClO |
|---|---|
Molecular Weight |
132.59 g/mol |
IUPAC Name |
(1-chloro-3-methylidenecyclobutyl)methanol |
InChI |
InChI=1S/C6H9ClO/c1-5-2-6(7,3-5)4-8/h8H,1-4H2 |
InChI Key |
DFFQLLOMEMATOG-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(C1)(CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13477947.png)
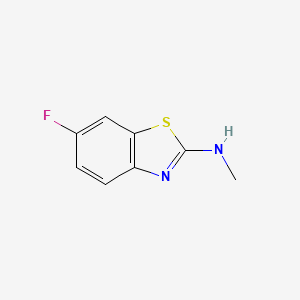


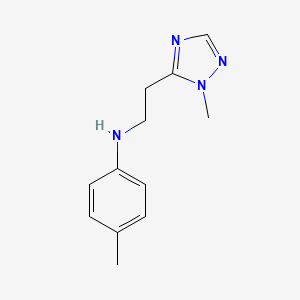


![5-methoxy-1H,2H,3H-imidazo[4,5-f]quinolin-2-one](/img/structure/B13477978.png)
![5-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13477980.png)
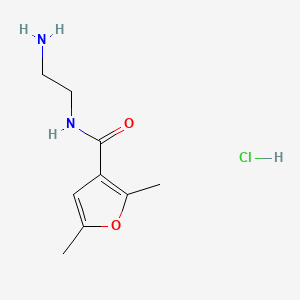
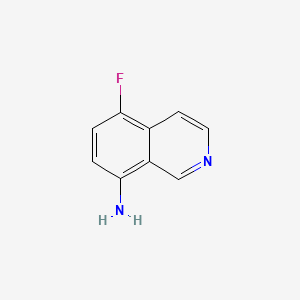
![2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13478018.png)
![2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13478020.png)
![Prop-2-en-1-one, 1-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)-](/img/structure/B13478027.png)
